(1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine
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Overview
Description
(1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with an amine group and a dihydropyridine ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Coupling of the Rings: The dihydropyridine and cyclopentane rings can be coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclopentan-1-amine: A stereoisomer with different biological activity.
2-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Stereochemistry: The (1S,2S) configuration may confer unique biological activity compared to other stereoisomers.
Ring Structure: The combination of a cyclopentane ring with a dihydropyridine ring is relatively rare, offering distinct chemical properties.
Properties
CAS No. |
928776-83-4 |
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Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(1S,2S)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H22N2/c17-15-7-4-8-16(15)18-11-9-14(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,9,15-16H,4,7-8,10-12,17H2/t15-,16-/m0/s1 |
InChI Key |
AYEZEWRXULBVEW-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N2CCC(=CC2)C3=CC=CC=C3)N |
Canonical SMILES |
C1CC(C(C1)N2CCC(=CC2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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